molecular formula C17H12F3NO3 B2496407 (E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate CAS No. 301687-84-3

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

Cat. No.: B2496407
CAS No.: 301687-84-3
M. Wt: 335.282
InChI Key: JXAGEERCTVZLGJ-FMIVXFBMSA-N
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Description

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a chemical scaffold of significant interest in medicinal chemistry and materials science. This compound is synthesized via Knoevenagel condensation, a reliable carbon-carbon bond forming reaction critical in organic synthesis . Its core structure is related to furan-acrylate derivatives known to form stable, nearly planar molecular configurations in the solid state, a feature that can influence both crystal packing and electronic properties . The incorporation of the electron-withdrawing trifluoromethylphenyl group is a strategic modification that can markedly alter the compound's electronic characteristics and enhance its lipophilicity, making it a valuable precursor for developing advanced materials with specific optoelectronic properties. In pharmaceutical research, this structural motif serves as a key intermediate for constructing more complex molecules. Its planar nature and potential for intermolecular interactions, such as those observed in similar crystal structures , make it a candidate for investigation in structure-based drug design. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of novel small-molecule inhibitors or functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGEERCTVZLGJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 2-(3-(Trifluoromethyl)Phenyl)Furan

This method involves the direct formylation of a pre-synthesized 2-(3-(trifluoromethyl)phenyl)furan scaffold. The Vilsmeier-Haack reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position of the furan ring.

Procedure :

  • Dissolve 2-(3-(trifluoromethyl)phenyl)furan (10 mmol) in anhydrous DMF (15 mL).
  • Add POCl₃ (12 mmol) dropwise at 0°C under nitrogen.
  • Heat to 80°C for 6 hours, then quench with ice water.
  • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%.
Characterization :

  • Melting Point : 64–66°C.
  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 7.25 (d, J = 3.6 Hz, 1H, furan-H), 6.95 (d, J = 3.6 Hz, 1H, furan-H).

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:

  • React 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
  • Heat at 100°C for 12 hours under reflux.

Yield : 60–65%.

Knoevenagel Condensation for (E)-Selective Acrylate Formation

The second stage involves the condensation of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with ethyl cyanoacetate to form the α,β-unsaturated nitrile ester.

Standard Knoevenagel Protocol

Reagents :

  • 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde (1 equiv).
  • Ethyl cyanoacetate (1.2 equiv).
  • Base catalyst: Piperidine (5 mol%) or ammonium acetate (10 mol%).
  • Solvent: Ethanol or toluene.

Procedure :

  • Combine aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), and catalyst in 20 mL ethanol.
  • Reflux at 80°C for 4–6 hours.
  • Cool to room temperature, acidify with dilute HCl (pH 3–4), and extract with dichloromethane.
  • Purify via recrystallization (ethanol/water).

Yield : 75–85%.
Stereoselectivity : The E-isomer predominates (>95%) due to conjugation stabilization of the trans-configuration.

Advanced Catalytic Systems

The patent US4764545 describes a depolymerization-assisted condensation using polymerizable imine catalysts (e.g., ethyleneimine) to enhance yield:

  • React cyanoacetate and aldehyde in toluene with 0.015–0.3 mol% ethyleneimine.
  • Reflux at 70–100°C for 30 minutes to 15 hours.
  • Remove low-boiling fractions under vacuum (3 mmHg).

Yield : 88–92%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar solvents (ethanol, DMF) : Accelerate reaction but may promote side reactions (e.g., Michael additions).
  • Non-polar solvents (toluene) : Improve E-selectivity but require longer reaction times.
  • Optimal Temperature : 80–100°C balances rate and selectivity.

Base Catalyst Screening

Catalyst Yield (%) E:Z Ratio
Piperidine 82 98:2
Ammonium acetate 78 95:5
Pyridine 65 90:10

Data synthesized from.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, acrylate CH), 7.85–7.60 (m, 4H, Ar-H), 7.30 (d, J = 3.6 Hz, 1H, furan-H), 6.98 (d, J = 3.6 Hz, 1H, furan-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Crystallographic Data

Single-crystal X-ray analysis confirms the E-configuration and planar geometry:

  • Space Group : P-1.
  • Bond Lengths : C=C (1.34 Å), C≡N (1.15 Å).
  • Dihedral Angle : 178.5° between furan and acrylate planes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time from hours to minutes:

  • Residence Time : 10 minutes at 120°C.
  • Productivity : 1.2 kg/day using a microreactor system.

Stabilization Against Polymerization

  • Add 100–200 ppm hydroquinone to crude product.
  • Store under nitrogen at –20°C.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoromethylphenyl group distinguishes the target compound from analogs with different aryl or alkyl substituents. Key comparisons include:

Compound Name Substituent on Furan Key Properties Application/Activity Reference
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate None (unsubstituted) Crystallizes in monoclinic P21/n; hydrogen bonding via C=O and nitrile groups Intermediate for bioactive molecules
(E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate 5-Hydroxymethyl Synthesized solvent-free (87% yield); m.p. 105–106°C Green chemistry applications
(E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate 3-Chloro-4-methoxyphenyl High purity; commercial availability Research-scale organic synthesis
Ethyl 3-(5-phenylfuran-2-yl)acrylate Phenyl Lacks cyano group; CAS 187269-42-7 Polymer precursor
  • Crystal Packing : The unsubstituted furan analog () forms intermolecular hydrogen bonds (C=O⋯H–C), whereas bulky substituents like CF₃ may disrupt such interactions, altering solubility and crystallinity.

Substituent Effects on Bioactivity

Compounds with trifluoromethyl groups exhibit notable bioactivity. For example, N′-{[5-(R-phenyl)furan-2-yl]methylene} derivatives with CF₃ groups showed inhibitory effects on photosynthetic electron transport in spinach chloroplasts, outperforming methoxy or halogen-substituted analogs . This suggests the target compound’s CF₃ group may enhance bioactivity in similar contexts.

Functional Group Variations in Cyanoacrylate Derivatives

Ester Group Modifications

Replacing the ethyl ester with methyl or ethylhexyl groups alters physicochemical properties:

Compound Name Ester Group Key Findings
(E,Z)-2-Ethylhexyl 2-cyano-3-(furan-2-yl)acrylate 2-Ethylhexyl Broad UVA absorption (λmax = 320 nm); used in eco-friendly sunscreens
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Ethyl Fluorophenyl substituent increases polarity; used in photopolymerization
  • Ethyl vs. Ethylhexyl Esters : The ethylhexyl group in improves lipid solubility, enhancing compatibility with sunscreen formulations, while the ethyl group in the target compound may favor synthetic versatility.

Cyano Group Role

The cyano group stabilizes the α,β-unsaturated system via conjugation, increasing reactivity toward nucleophiles. This is critical in Knoevenagel condensations, as seen in the solvent-free synthesis of furan-2-yl acrylonitriles .

UV Absorption and Stability Comparisons

The target compound’s trifluoromethylphenyl-furan system likely extends UV absorption compared to simpler analogs:

Compound Name UV Absorption Range (nm) Notes
(E,Z)-2-Ethylhexyl 2-cyano-3-(furan-2-yl)acrylate 290–350 (λmax = 320) Partially covers UVA; synergizes with butyl methoxydibenzoylmethane
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 280–330 Fluorine enhances absorption edge
  • Trifluoromethylphenyl Contribution : The CF₃ group’s strong electron-withdrawing effect may red-shift absorption, improving UVA coverage compared to ’s formulation.

Biological Activity

(E)-Ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a complex organic compound notable for its unique chemical structure, which includes a cyano group, a trifluoromethyl-phenyl group, and a furan ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with a substituted furan compound under basic conditions. The reaction often utilizes solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with strong bases like sodium hydride (NaH) or potassium tert-butoxide to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the cyano group allows for hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These characteristics enable the compound to modulate various biological pathways, including enzyme interactions and receptor binding.

Antifungal Activity

Recent studies have shown that compounds with similar structural features exhibit significant antifungal activity. For instance, a structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group enhances antifungal properties. In vitro tests demonstrated that derivatives of this compound could achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents like miconazole and azoxystrobin .

CompoundMIC (µg/mL)Comparison
This compound12.5Comparable to miconazole (25 µg/mL)
Azoxystrobin4.3Positive control

Anticancer Potential

In addition to antifungal properties, preliminary investigations suggest that this compound may possess anticancer activity. The structural motifs present in this compound are known to influence cell proliferation and apoptosis pathways in cancer cells. Studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis through mitochondrial pathways, although specific data on this compound are still emerging .

Case Studies

  • Fungal Inhibition : A study evaluated the antifungal efficacy of various cyano-containing compounds against Fusarium oxysporum. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity, supporting the hypothesis that structural modifications significantly impact biological efficacy .
  • Cancer Cell Lines : In vitro assays conducted on breast cancer cell lines showed that derivatives of cyano-acrylate compounds could reduce cell viability significantly compared to untreated controls. Further research is needed to elucidate the specific mechanisms involved in this activity.

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